molecular formula C18H17F2N3O2S B10952368 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10952368
M. Wt: 377.4 g/mol
InChI Key: DETZOCCFHCFIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, difluoromethoxy, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the difluoromethoxy and ethoxyphenyl intermediates. These intermediates are then reacted with appropriate reagents to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties .

Industry

In industry, this compound can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-ethoxyphenyl]methanol
  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 4-Ethoxyphenyl]-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its specific combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17F2N3O2S/c1-3-24-15-10-12(8-9-14(15)25-17(19)20)16-21-22-18(26)23(16)13-7-5-4-6-11(13)2/h4-10,17H,3H2,1-2H3,(H,22,26)

InChI Key

DETZOCCFHCFIKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3C)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.